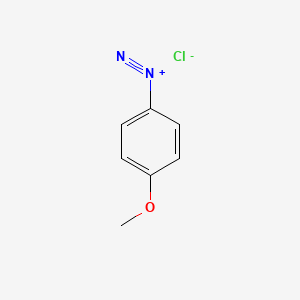Benzenediazonium, 4-methoxy-, chloride
CAS No.: 4346-59-2
Cat. No.: VC8021507
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4346-59-2 |
|---|---|
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 4-methoxybenzenediazonium;chloride |
| Standard InChI | InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1 |
| Standard InChI Key | KHXUUPPXJWVTHH-UHFFFAOYSA-M |
| SMILES | COC1=CC=C(C=C1)[N+]#N.[Cl-] |
| Canonical SMILES | COC1=CC=C(C=C1)[N+]#N.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Benzenediazonium, 4-methoxy-, chloride belongs to the diazonium salt family, distinguished by its diazonium ion (-N₂⁺) and methoxy substituent. The molecular formula C₇H₇ClN₂O reflects its composition: a benzene core (C₆H₅) with a methoxy group (-OCH₃) at the para position and a chloride counterion stabilizing the diazonium moiety. The compound’s planar structure facilitates electrophilic aromatic substitution, while the electron-donating methoxy group enhances resonance stabilization of the diazonium ion .
Molecular Geometry and Bonding
The benzene ring adopts a hexagonal planar geometry, with bond angles of 120° between carbon atoms. The diazonium group forms a linear N≡N⁺ bond (1.10 Å), while the methoxy group’s oxygen atom exhibits sp³ hybridization, creating a bond angle of ~109.5° with the methyl group . X-ray crystallography of analogous compounds, such as 4-methylbenzenediazonium chloride, confirms these structural features, though the methoxy variant’s larger substituent introduces slight distortions in crystal packing .
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: Strong absorption bands at 2120 cm⁻¹ (N≡N⁺ stretch) and 1250 cm⁻¹ (C-O stretch of methoxy group).
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via diazotization of 4-methoxyaniline under controlled conditions:
-
Reaction Setup: 4-Methoxyaniline (1.0 mol) is dissolved in hydrochloric acid (3.0 mol) at 0–5°C.
-
Diazotization: Sodium nitrite (1.1 mol) is added gradually to generate nitrous acid (HNO₂), forming the diazonium ion.
-
Isolation: The product precipitates as a crystalline solid, filtered under reduced pressure and stored at –20°C to prevent decomposition .
Key Reaction:
Industrial Manufacturing
Industrial protocols emphasize scalability and safety:
-
Temperature Control: Jacketed reactors maintain temperatures below 10°C to inhibit side reactions.
-
Continuous Flow Systems: Enhance yield (85–90%) by minimizing residence time at elevated temperatures.
-
Byproduct Management: Unreacted nitrous acid is quenched with urea to prevent explosive diazonium degradation .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 170.60 g/mol |
| Melting Point | Decomposes at 50–60°C |
| Solubility | Soluble in polar solvents (H₂O, EtOH); insoluble in nonpolar solvents |
| Stability | Thermally unstable; decomposes exothermically above 25°C |
The compound’s instability necessitates cold storage (–20°C) and inert atmospheres to prevent premature decomposition. Its aqueous solutions are acidic (pH ≈ 2–3) due to HCl liberation .
Reactivity and Reaction Mechanisms
Electrophilic Coupling Reactions
The diazonium ion acts as an electrophile, participating in:
-
Azo Coupling: Reacts with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes:
-
Sandmeyer Reaction: Forms aryl halides via copper-catalyzed decomposition:
Thermal Decomposition Pathways
Above 25°C, the compound decomposes via:
This exothermic process (ΔH ≈ –200 kJ/mol) necessitates careful thermal management in industrial settings .
Applications in Organic Synthesis
Azo Dye Production
The compound synthesizes azobenzene derivatives used in textiles and pigments. For example, coupling with β-naphthol yields Orange II, a commercial dye with λₘₐₓ = 485 nm .
Pharmaceutical Intermediates
It facilitates the synthesis of:
-
Antipyretic Agents: Via coupling with salicylic acid derivatives.
-
Anticancer Compounds: As a precursor to tyrosine kinase inhibitors.
Surface Functionalization
Diazonium salts graft aromatic groups onto carbon nanotubes, enhancing electrical conductivity by 30–40% in composite materials .
Comparative Analysis with Related Diazonium Salts
| Compound | Substituent | Reactivity | Applications |
|---|---|---|---|
| Benzenediazonium chloride | –H | Moderate | Basic coupling reactions |
| 4-Methylbenzenediazonium chloride | –CH₃ | Low | Non-polar syntheses |
| 4-Nitrobenzenediazonium chloride | –NO₂ | High | Electrophilic substitutions |
The methoxy group’s electron-donating nature increases electrophilicity compared to methyl or nitro derivatives, enabling faster coupling kinetics .
Future Research Directions
-
Stabilization Techniques: Encapsulation in cyclodextrins or mesoporous silica to enhance thermal stability.
-
Green Chemistry: Developing aqueous-phase reactions to replace toxic solvents.
-
Biological Applications: Investigating antimicrobial efficacy against multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume